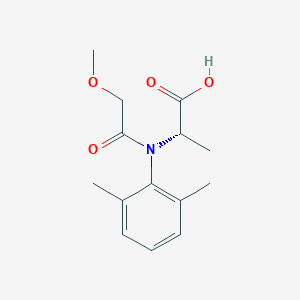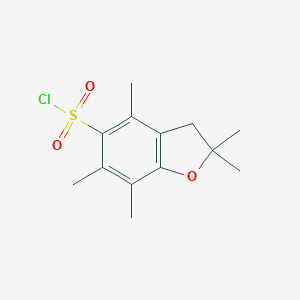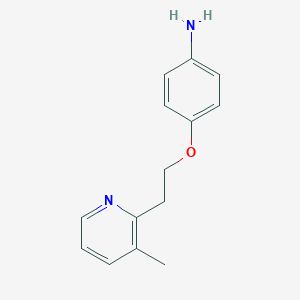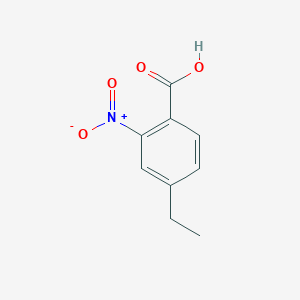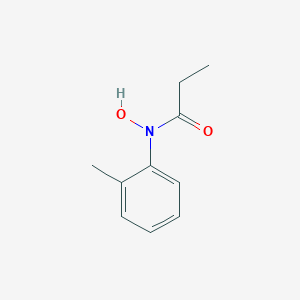
N-hydroxy-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-N-(2-methylphenyl)propanamide, also known as N-hydroxy-2-methyl-2-phenylpropanamide (HMPA), is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. HMPA is a derivative of 2-methyl-2-phenylpropionic acid, which is also known as ibuprofen.
作用機序
The mechanism of action of HMPA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the substrate or reactant. This can lead to the stabilization of the transition state and the enhancement of the reaction rate. HMPA has also been shown to solvate cations and anions, which can affect the reactivity of the substrate.
生化学的および生理学的効果
HMPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used as a solvent for peptides and proteins in NMR spectroscopy studies.
実験室実験の利点と制限
One of the main advantages of HMPA is its ability to enhance the reactivity of certain nucleophiles and electrophiles, making it a useful tool in organic chemistry. It is also a relatively inexpensive reagent that is readily available. However, HMPA has been shown to interfere with certain reactions and can cause side reactions in some cases. It is also not compatible with certain functional groups and can cause deprotection of certain protecting groups.
将来の方向性
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalysts based on HMPA for various reactions. Another area of interest is the use of HMPA as a solvent for the study of protein-ligand interactions using NMR spectroscopy. HMPA may also have potential as a drug delivery system due to its ability to solvate certain molecules. Further studies are needed to fully understand the mechanism of action of HMPA and its potential applications in various fields of research.
Conclusion
In conclusion, N-hydroxy-N-(2-methylphenyl)propanamide is a useful reagent in organic synthesis and has potential applications in various fields of scientific research. Its ability to enhance the reactivity of certain nucleophiles and electrophiles makes it a valuable tool in organic chemistry. However, its limitations and potential side effects must be taken into consideration when using it in lab experiments. Further studies are needed to fully understand the mechanism of action of HMPA and its potential applications.
合成法
The synthesis of HMPA involves the reaction of 2-methylphenylpropanoic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified by recrystallization.
科学的研究の応用
HMPA has been widely used in scientific research as a reagent for the protection of functional groups in organic synthesis. It is also used as a catalyst in various reactions such as the Friedel-Crafts acylation and the Mannich reaction. HMPA has been shown to enhance the reactivity of certain nucleophiles and electrophiles, making it a useful tool in organic chemistry.
特性
CAS番号 |
151826-41-4 |
|---|---|
製品名 |
N-hydroxy-N-(2-methylphenyl)propanamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-hydroxy-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)11(13)9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 |
InChIキー |
AVZUAGRZTBEJGX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1C)O |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1C)O |
同義語 |
Propanamide, N-hydroxy-N-(2-methylphenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



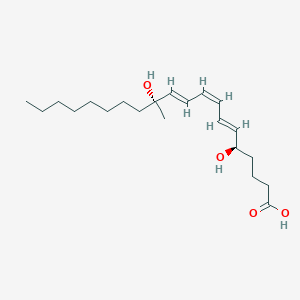
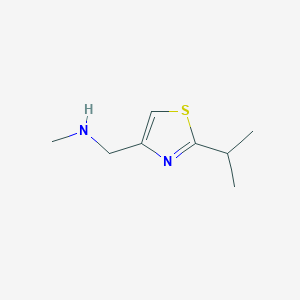

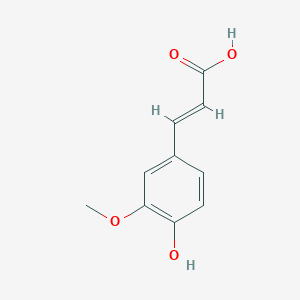
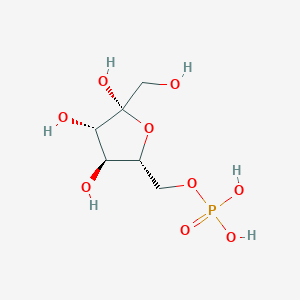
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

